(2,6-difluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c23-18-7-4-8-19(24)20(18)22(28)26-12-9-16(10-13-26)15-27-14-11-25-21(27)17-5-2-1-3-6-17/h1-8,11,14,16H,9-10,12-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTQGALUHCEDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as (2,6-difluorophenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone, is a complex molecule that contains an imidazole ring. Imidazole derivatives have been found to bind with high affinity to multiple receptors, and they show a broad range of biological activities. .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, leading to a range of biological activities. These interactions can result in changes at the molecular and cellular levels, affecting the function of the targets.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities. These activities can lead to downstream effects that impact various physiological processes.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. These activities suggest that the compound could have diverse effects at the molecular and cellular levels.
Biological Activity
The compound (2,6-difluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a difluorophenyl group and a piperidine moiety connected through an imidazole ring, which is significant for its biological activity.
The biological activity of the compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in critical signaling pathways:
- Cytochrome P450 Enzymes : The compound may influence drug metabolism by interacting with cytochrome P450 enzymes, particularly CYP2D6, which is crucial for the metabolism of many therapeutic agents .
- Opioid Receptors : Similar compounds have shown affinity for delta-opioid receptors, indicating potential anxiolytic and antidepressant effects .
Antitumor Activity
Recent studies have indicated that derivatives of the imidazole and piperidine scaffolds exhibit significant antitumor properties. For instance, compounds containing the 1H-imidazole structure have demonstrated efficacy against various cancer cell lines, including lung and breast cancers .
Case Studies
- Anticancer Activity : A study evaluated a series of compounds with similar structural features to assess their antiproliferative effects on cancer cell lines. Results showed that modifications in the imidazole ring enhanced cytotoxicity against MDA-MB-231 breast cancer cells .
- Opioid Receptor Interaction : Another investigation into piperidine derivatives revealed that certain analogs could selectively activate delta-opioid receptors, providing insights into their potential use as non-peptidic analgesics with reduced side effects .
Data Table: Summary of Biological Activities
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anticancer Activity
- The compound shows potential as an anticancer agent by inhibiting specific enzymes involved in cancer pathways. Studies have demonstrated its effectiveness against various cancer cell lines.
- Case Study : In vitro studies on breast and liver cancer cell lines revealed reduced cell viability with IC50 values indicating potent cytotoxicity. For example, a related compound exhibited an IC50 of 5.36 µg/mL against MCF-7 cells.
2. Antimicrobial Properties
- Compounds with imidazole and piperidine moieties are known for their antimicrobial activities. This compound may enhance these effects due to its unique structure.
- Data Table : Antibacterial activity was assessed against common pathogens:
| Compound ID | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 11c | Staphylococcus aureus | 32 |
| 11e | Escherichia coli | 47.5 |
3. Neuroprotective Effects
- Given the structural similarities to known neuroprotective agents, this compound may also exhibit potential in treating neurodegenerative diseases by targeting neuroinflammatory pathways.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that incorporate the difluorophenyl and imidazolyl groups into a piperidine scaffold. The proposed mechanism of action includes:
- Inhibition of Protein Synthesis : The imidazole ring may interfere with bacterial ribosomal function.
- Induction of Apoptosis in Cancer Cells : Activation of caspases and modulation of Bcl-2 family proteins are crucial pathways through which this compound may exert its anticancer effects.
Research Findings
Recent studies have focused on the pharmacological properties of (2,6-difluorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone:
In Vitro Studies :
- Cell line experiments demonstrated that treatment with the compound led to significant reductions in cell proliferation and viability across multiple cancer types.
Animal Models :
- Preliminary in vivo studies indicated that administration resulted in notable tumor size reductions in mouse models, supporting its therapeutic potential.
Comparison with Similar Compounds
Key Structural Analog: (4-Bromo-3,5-Dimethyl-1H-Pyrazol-1-yl)-(2,6-Difluorophenyl)Methanone
This analog () shares the 2,6-difluorophenylmethanone core but replaces the piperidine-imidazole substituent with a brominated pyrazole group. Key differences include:
Comparison with Zygocaperoside and Isorhamnetin-3-O Glycoside
While structurally distinct from the user’s compound, these flavonoids () highlight methodological parallels:
Q & A
Q. Key Parameters :
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Imidazole cyclization | NH₄OAc, glacial acetic acid, 80–100°C | Use anhydrous solvents to avoid side reactions |
| Piperidine coupling | DIPEA, DCM, RT | Monitor pH to prevent decomposition |
Advanced: How can reaction conditions be optimized for higher yields in the final coupling step?
Methodological Answer:
Critical variables include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Non-polar solvents (e.g., DCM) favor controlled coupling .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency but require inert atmospheres .
- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) minimizes thermal degradation .
Q. Data Contradiction Analysis :
- Low yields (<40%) often result from competing hydrolysis; adding molecular sieves or reducing moisture improves outcomes .
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 418.15) .
- HPLC : Purity >95% is achievable using C18 columns with methanol/water (70:30) mobile phase .
Advanced: How to resolve contradictions between in vitro and in vivo pharmacological data?
Methodological Answer:
- Experimental Replication : Ensure consistent assay conditions (e.g., cell line viability, ATP levels) .
- Theoretical Frameworks : Use pharmacokinetic modeling to assess bioavailability differences (e.g., logP = 3.2 suggests moderate blood-brain barrier penetration) .
- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites influencing in vivo results .
Q. Example Workflow :
Compare IC₅₀ values across cell types.
Validate target engagement via radioligand binding assays .
Advanced: What strategies assess this compound’s environmental fate and ecotoxicological risks?
Methodological Answer:
Adopt the INCHEMBIOL framework :
Physicochemical Properties : Measure logKow (octanol-water coefficient) and hydrolysis half-life.
Biotic/Abiotic Degradation : Use OECD 301F (ready biodegradability) and UV-Vis spectroscopy for photolysis studies.
Toxicity Screening :
- Algae (72h EC₅₀) : Assess growth inhibition.
- Daphnia magna (48h LC₅₀) : Monitor mortality and mobility.
Q. Key Findings :
- The 2,6-difluorophenyl group occupies a hydrophobic pocket in H1, while the imidazole interacts with Glu187 .
Basic: How to evaluate synergistic effects with chemotherapeutics?
Methodological Answer:
- Combination Index (CI) :
- Use Chou-Talalay method: CI < 1 indicates synergy .
- Test ratios (e.g., 1:1 to 1:10) against cancer cell lines (e.g., MCF-7, A549).
- Mechanistic Studies :
- Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
